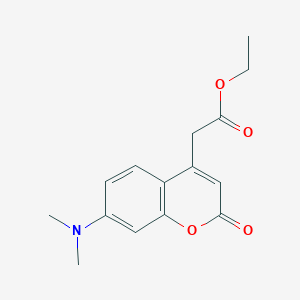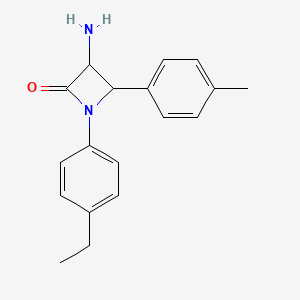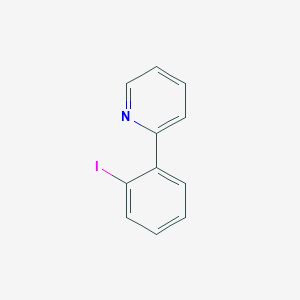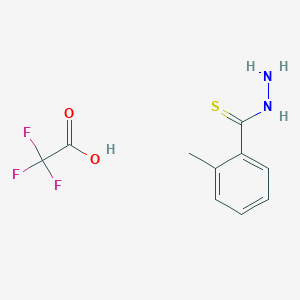![molecular formula C9H7BrN2O3 B15064471 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .
化学反応の分析
Types of Reactions
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and strong acids or bases for cyclization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridines, which can be further functionalized for specific applications .
科学的研究の応用
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent biochemical reactions .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds such as 4-bromo-2,6-dimethylpyridine have comparable chemical properties and applications.
Uniqueness
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C9H7BrN2O3 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC名 |
4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-12-3-5(10)4-2-6(9(14)15)11-7(4)8(12)13/h2-3,11H,1H3,(H,14,15) |
InChIキー |
LFRWMZSZWBHKDA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)








![2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B15064442.png)

![5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B15064449.png)


